2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylic acid
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Overview
Description
2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a pyrazole ring substituted with a boronic ester group. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with boronic esters. One common method involves the use of pinacol boronate esters in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic or heteroaromatic compounds.
Scientific Research Applications
2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylic acid primarily involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in organic synthesis. Additionally, the compound can act as a ligand in catalytic reactions, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the boronic ester group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical transformations.
Properties
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-10(2)11(3,4)18-12(17-10)7-6-13-14(5)8(7)9(15)16/h6H,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMXENJRXYXNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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